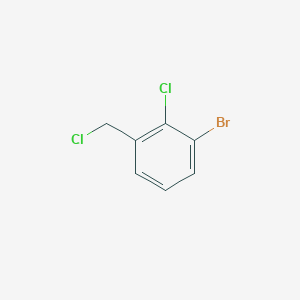
1-bromo-2-chloro-3-(chloromethyl)Benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-(chloromethyl)Benzene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of benzene derivatives. For instance, starting with 1-chloro-2-bromobenzene, a chloromethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and bromination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form benzyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Aniline derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl derivatives.
Scientific Research Applications
1-Bromo-2-chloro-3-(chloromethyl)Benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-chloro-3-(chloromethyl)Benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The chloromethyl group can undergo oxidation or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-2-bromobenzene: Similar structure but different reactivity due to the absence of the chloromethyl group.
1-Bromo-3-chlorobenzene: Another isomer with different substitution patterns, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-chloro-3-(chloromethyl)Benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents provides distinct reactivity patterns, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C7H5BrCl2 |
|---|---|
Molecular Weight |
239.92 g/mol |
IUPAC Name |
1-bromo-2-chloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 |
InChI Key |
UDTZLFKKGIRULA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
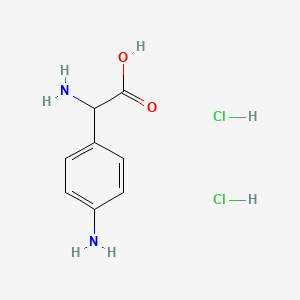
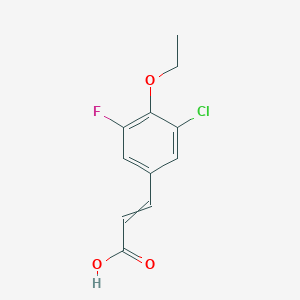
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
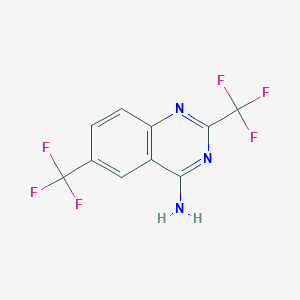
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
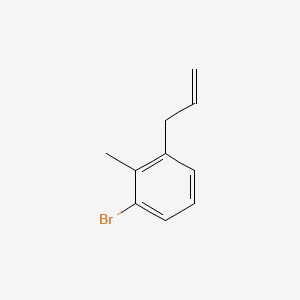
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)
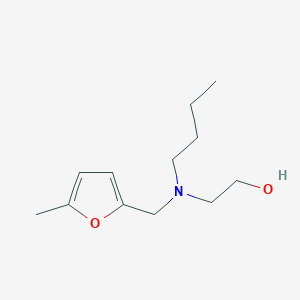
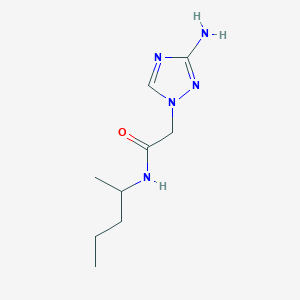

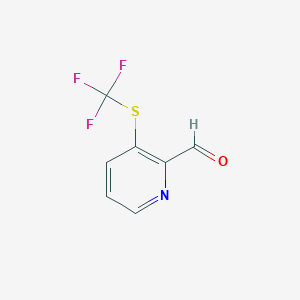

![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
